molecular formula C18H18N6S B4536982 2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE

2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE

Cat. No.: B4536982
M. Wt: 350.4 g/mol
InChI Key: IZWQHZYLPJNSJF-UHFFFAOYSA-N
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Description

2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that combines a tetrazole ring, a pyridine ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the 2,4-dimethylphenyl group. The final steps involve the formation of the pyridine ring and the addition of the cyanide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyanide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE: shares structural similarities with other tetrazole and pyridine derivatives.

    2,4-Dimethylphenyl derivatives: Compounds with similar phenyl groups may exhibit comparable chemical properties.

    Tetrazole derivatives: These compounds often have similar reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6S/c1-11-5-6-16(13(3)7-11)24-17(21-22-23-24)10-25-18-15(9-19)12(2)8-14(4)20-18/h5-8H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWQHZYLPJNSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)CSC3=C(C(=CC(=N3)C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE

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